molecular formula C22H25N3O7 B8698694 [18F]AZD4694 Precursor

[18F]AZD4694 Precursor

Cat. No.: B8698694
M. Wt: 443.4 g/mol
InChI Key: YDLUIXGYKWYMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAV4614 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods

Industrial production of NAV4614 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NAV4614 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the NAV4614 structure .

Scientific Research Applications

NAV4614 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

NAV4614 acts as a precursor for [18F]AZD4694, which binds with high affinity to amyloid-β plaques. The binding mechanism involves the interaction of [18F]AZD4694 with the β-sheet structures of amyloid-β plaques, allowing for their visualization using positron emission tomography (PET) imaging. This interaction helps in the early detection and monitoring of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAV4614 is unique due to its high affinity for amyloid-β plaques and its lower binding to white matter compared to other fluorinated amyloid-PET tracers. This property enables clearer and more accurate imaging results .

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate

InChI

InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3

InChI Key

YDLUIXGYKWYMMC-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a degassed solution of 5-ethoxymethoxy-benzofuran boronic acid (4) (0.69 g, 2.63 mmol) in ethanol (17.5 mL), (5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester 12 (0.50 g, 1.51 mmol), Pd(PPh3)2Cl2 (0.14 g, 0.20 mmol) and Et3N (0.48 mL, 3.46 mmol) were added. The reaction mixture was stirred at 90° C. for 30 minutes. The reaction mixture was cooled to 0° C. and clear filtered. Volatiles were removed under reduced pressure. The residue was diluted with water and the mixture was extracted with ethyl acetate. The organic extract was washed with brine and concentrated under reduced pressure. The crude product was purified by flash column chromatography. Evaporation of solvent gave title compound 13 (58% yield).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

By following the same procedure as described in Example 1 (step d), was prepared using (5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester (12) (100 mg, 0.30 mmol) and 5-ethoxymethoxy-benzofuran-2-boronic acid (4) (92.5 mg, 0.39 mmol). Work-up as described in example 1d, followed by purification of the crude product by flash column chromatography using 10-25% ethyl acetate in hexane. Evaporation of solvent afforded 120 mg of the desired compound (13) as yellowish solid.
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
92.5 mg
Type
reactant
Reaction Step Two

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